![molecular formula C8H10FN B1304796 5-Fluoro-2-methylbenzylamine CAS No. 261951-69-3](/img/structure/B1304796.png)
5-Fluoro-2-methylbenzylamine
Overview
Description
5-Fluoro-2-methylbenzylamine is a compound that is structurally related to benzylamine, with a fluorine atom and a methyl group as substituents on the benzene ring. While the specific compound 5-Fluoro-2-methylbenzylamine is not directly studied in the provided papers, there are several related compounds and reactions that can give insights into its properties and potential synthesis methods.
Synthesis Analysis
The synthesis of related fluorinated benzylamine compounds involves various strategies. For instance, the synthesis of 4-[(18)F]fluorobenzylamine is achieved through the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride reduction, which could potentially be adapted for the synthesis of 5-Fluoro-2-methylbenzylamine . Another relevant synthesis is that of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which involves a multi-step process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, indicating the complexity that might be involved in synthesizing substituted benzylamines .
Molecular Structure Analysis
The molecular structure of fluorinated benzylamines can be influenced by the presence of the fluorine atom. For example, the rotational spectrum of 2-fluorobenzylamine shows the presence of stable conformers, one of which is stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This suggests that the fluorine substitution in 5-Fluoro-2-methylbenzylamine could similarly affect its molecular conformation and stability.
Chemical Reactions Analysis
Fluorinated benzylamines can participate in various chemical reactions. For instance, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex was used to catalyze the formylation and methylation of amines using CO2, indicating that fluorinated benzylamines could potentially be used as intermediates in catalytic reactions . Additionally, 2-Fluoro-1,3,5-trinitrobenzene has been utilized as a condensing reagent for peptide synthesis, which could be relevant for the synthesis of peptides involving 5-Fluoro-2-methylbenzylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-methylbenzylamine can be inferred from related compounds. The spectrofluorimetric determination of 5-hydroxyindoles with benzylamine as a fluorogenic reagent suggests that benzylamines can form fluorescent compounds under certain conditions, which could be applicable to 5-Fluoro-2-methylbenzylamine for analytical purposes . The practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives demonstrates the potential for diverse functionalization of fluorinated benzylamines .
Scientific Research Applications
Novel Prodrug for Hepatocellular Carcinoma Treatment
5-Fluoro-2-methylbenzylamine has been investigated as a core structure in the development of novel O-(substituted benzyl) phosphoramidate prodrugs aimed at treating hepatocellular carcinoma. The o-methylbenzyl analog, identified as 1t, demonstrated significant oral bioavailability, liver targeting, and exhibited considerable tumor growth inhibition in a mouse xenograft model, indicating its potential as a promising lead compound for therapeutic applications in liver cancer treatment (Peng et al., 2016).
Oxidation Catalyst in Organic Synthesis
The compound N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized by adding N-methylbenzylamine to a solution of CrO3 and HF, has demonstrated selective and efficient oxidation capabilities. Particularly, MBAFC is effective in transforming aryl alcohols into their corresponding aldehydes and ketones under mild conditions, showcasing its utility as a heterogeneous oxidant in organic synthesis. The durability and efficiency of MBAFC are enhanced when it is absorbed on silica gel (Kassaee et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(5-fluoro-2-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOUBUZYGVSSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379122 | |
Record name | 5-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzylamine | |
CAS RN |
261951-69-3 | |
Record name | 5-Fluoro-2-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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